molecular formula C13H11F2NO3S B8725562 N-(2,4-difluorophenyl)-3-methoxybenzenesulfonamide

N-(2,4-difluorophenyl)-3-methoxybenzenesulfonamide

Cat. No.: B8725562
M. Wt: 299.29 g/mol
InChI Key: LKFQQAYZJLORFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-3-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C13H11F2NO3S and its molecular weight is 299.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H11F2NO3S

Molecular Weight

299.29 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-3-methoxybenzenesulfonamide

InChI

InChI=1S/C13H11F2NO3S/c1-19-10-3-2-4-11(8-10)20(17,18)16-13-6-5-9(14)7-12(13)15/h2-8,16H,1H3

InChI Key

LKFQQAYZJLORFT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=C(C=C(C=C2)F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 2,4-difluoro-phenylamine (42, 0.44 mL, 4.4 mmol) in methylene chloride (10.0 mL), under an atmosphere of nitrogen, were added pyridine (1.00 mL, 12.4 mmol) and 3-methoxy-benzenesulfonyl chloride (1.00 g, 4.84 mmol). After 12 hours, the reaction was poured into cold 1 M HCl and extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate and filtered. The filtrate was concentrated and purified by silica gel column chromatography eluting with 20% ethyl acetate in hexane to give light yellow solid (91, 0.90 g, 69%). MS (ESI) [M+H+]+=300.
Quantity
0.44 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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